molecular formula C4H2Cl2N2O B1313935 2,6-Dichloropyrazine 1-oxide CAS No. 61655-70-7

2,6-Dichloropyrazine 1-oxide

Cat. No. B1313935
CAS RN: 61655-70-7
M. Wt: 164.97 g/mol
InChI Key: ONTRHJAWFXBKPO-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine 1-oxide is a chemical compound with the molecular formula C5H3Cl2NO . It has a molecular weight of 163.989 . The compound is also known by other synonyms such as 2,6-dichloro-1-oxidopyridin-1-ium .


Synthesis Analysis

The synthesis of 2,6-Dichloropyrazine 1-oxide related compounds has been reported in various studies . For instance, 2,6-diamino-3,5-dinitropyrazine-1-oxide (ANPZO), an insensitive high explosive, has been prepared at pilot plant scale by an improved method . The synthesis is a three-step reaction sequence from the commercially available starting material, 2,6-dichloropyrazine, with an overall yield of 36% .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloropyrazine 1-oxide consists of a pyrazine ring with two chlorine atoms and one oxygen atom . The exact mass of the molecule is 162.959167 .


Physical And Chemical Properties Analysis

2,6-Dichloropyridine 1-oxide has a density of 1.5±0.1 g/cm3 . It has a boiling point of 344.2±22.0 °C at 760 mmHg . The melting point of the compound is 138-142ºC (lit.) . The flash point is 162.0±22.3 °C .

Scientific Research Applications

1. Synthesis of Heat Resistant Explosive LLM-105

2,6-Dichloropyrazine 1-oxide is a key starting material in the synthesis of a heat-resistant explosive known as 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). The synthesis involves methoxylation, nitration, amination, and oxidation processes, resulting in a notable overall yield of 60.2%. The compound's thermodynamic properties, such as heat capacity and entropy, have been studied extensively, highlighting its stability over a wide temperature range (Wang Bozhou, 2013) Wang Bozhou, 2013.

2. Development of Green Oxidation Processes

2,6-Dichloropyrazine 1-oxide has been used in the development of environmentally friendly oxidation processes. A novel catalytic system involving protonated peroxotungstate combined with chitosan was developed for the synthesis of various pyrazine derivatives, including 2,6-dichloropyrazine 1-oxide. This method eliminates the need for harmful chemicals like trifluoracetic acid, representing a significant step towards greener chemical synthesis (Jie-Jun Zhu et al., 2016) Jie-Jun Zhu et al., 2016.

3. Improvement in Synthesis Techniques

The synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide, using 2,6-dichloropyrazine as a substrate, has seen improvements in its oxidation process. A new catalytic system using peroxotungstate immobilized into cross-linked chitosan with superparamagnetic Fe3O4 core has been employed. This process achieved yields ranging from 60% to 73%, showcasing an advancement in synthetic methodologies (Zhao Xuejin, 2014) Zhao Xuejin, 2014.

4. Electronic Absorption Spectroscopy Studies

The electronic absorption spectrum of 2,6-dichloropyrazine has been analyzed, revealing insights into the vibronic interactions between excited states of the molecule. This research is significant in understanding the photophysical properties of chlorinated pyrazines and their derivatives (N. Ayachit et al., 1986) N. Ayachit et al., 1986.

5. Analysis of Molecular Structures and Spectroscopy

Extensive studies have been conducted on the molecular structure and vibrational spectroscopy of 2,6-dichloropyrazine and its derivatives. Techniques such as FT-IR and FT-Raman spectroscopy, along withdensity functional theory, have been utilized to analyze the vibrational wavenumbers and molecular properties. These studies are crucial for understanding the fundamental characteristics of the molecule and its potential applications in various fields (M. Prasad et al., 2013) M. Prasad et al., 2013.

6. Vibrational Spectroscopic and Quantum Chemical Study

The chlorine substitution effect on pyrazine has been studied through vibrational spectroscopy and quantum chemical calculations. This research provides valuable insights into the effects of chlorination on pyrazine's ring geometry and fundamental frequencies, enhancing our understanding of the molecular interactions in such compounds (Henrietta Endrédi et al., 2003) Henrietta Endrédi et al., 2003.

7. Exploration of Phase and Molecular Structures

Studies have been conducted on the equations of state and molecular structures of derivatives like 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), which involve 2,6-dichloropyrazine 1-oxide. These studies examine phase stability, thermodynamic parameters, and molecular geometry, contributing to the understanding of the material's properties under various conditions (J. Gump et al., 2011) J. Gump et al., 2011.

Safety And Hazards

2,6-Dichloropyridine 1-oxide is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Personal protective equipment such as eyeshields and gloves are recommended when handling this compound .

properties

IUPAC Name

2,6-dichloro-1-oxidopyrazin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-3-1-7-2-4(6)8(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTRHJAWFXBKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C([N+](=C(C=N1)Cl)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495072
Record name 2,6-Dichloro-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloropyrazine 1-oxide

CAS RN

61655-70-7
Record name Pyrazine, 2,6-dichloro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61655-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 15 grams (0.1 mole) of 2,6-dichloropyrazine in 120 milliliters of concentrated sulfuric acid, maintained at 5° C, was gradually added 30 grams (0.11 mole) of potassium persulfate. The reaction mixture was stirred overnight at room temperature and thereafter poured into 400 milliliters of ice water. The resulting solution was thoroughly extracted with chloroform and the extract washed with both a saturated sodium bicarbonate solution and a saturated sodium chloride solution and dried over magnesium sulfate. The chloroform was thereafter removed by evaporation leaving the 2,6-dichloropyrazine-1-oxide as a white solid residue. The product was recrystallized from methanol and was recovered in a yield of 10.2 grams (62 percent of theoretical). The product melted at 120°-123.5° C, and upon analysis was found to have carbon, hydrogen, nitrogen and chlorine contents of 29.20, 1.42, 17.01 and 42.40 percent, respectively, as compared with the theoretical contents of 29.09, 1.21, 16.97 and 43.03 percent, respectively, calculated for the above-named compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Zhu, XJ Zhao, PC Wang, M Lu - Journal of Heterocyclic …, 2016 - Wiley Online Library
A new catalytic system was developed and applied to the oxidation reactions involved in the synthesis of LLM-105, in which protonated peroxotungstate combining chitosan was used …
Number of citations: 4 onlinelibrary.wiley.com

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